Diclofop (CAS 40843-25-2) is the free acid form of the widely utilized aryloxyphenoxypropionate (AOPP) herbicide class, functioning primarily as an acetyl-CoA carboxylase (ACCase) inhibitor [1]. In commercial agricultural applications, the compound is typically formulated as the highly lipophilic ester, diclofop-methyl, which acts as a pro-herbicide. However, for laboratory procurement, diclofop acid is the critical active moiety. Featuring a carboxylic acid functional group with a pKa of 3.57, diclofop acid offers high aqueous solubility at physiological pH, making it the indispensable form for direct biochemical assays, enzyme kinetics, and electrophysiological studies where the ester precursor is inactive or insoluble [2].
Procuring the commercial ester (diclofop-methyl) as a substitute for diclofop acid in in vitro workflows will result in assay failure, as the ester lacks direct binding affinity for the ACCase carboxyltransferase domain and requires in vivo enzymatic hydrolysis to become active [1]. Furthermore, substituting diclofop acid with other closely related AOPP acids, such as haloxyfop, compromises specific electrophysiological applications; diclofop possesses a secondary protonophore mechanism that depolarizes cell membrane potentials at pH 6, an effect not replicated by haloxyfop[2]. Consequently, accurate target-site resistance screening and pH-dependent membrane studies strictly require the exact diclofop acid compound.
Diclofop-methyl is a pro-herbicide that remains inactive in isolated in vitro systems. For biochemical assays measuring acetyl-CoA carboxylase (ACCase) inhibition, diclofop acid must be procured. Studies on susceptible Lolium multiflorum biotypes demonstrate that diclofop acid acts as a potent noncompetitive inhibitor of ACCase, whereas the methyl ester requires in vivo hydrolysis to exert target-site activity[1].
| Evidence Dimension | In vitro ACCase inhibition constant (Ki) |
| Target Compound Data | Ki = 0.08 µM (diclofop acid) |
| Comparator Or Baseline | Diclofop-methyl (inactive in vitro) |
| Quantified Difference | Active direct inhibitor vs. inactive precursor |
| Conditions | Isolated ACCase enzyme assay vs. acetyl-CoA |
Procurement of the free acid is strictly required for in vitro enzyme kinetics, structural biology, and target-site resistance screening where the active moiety is necessary.
Beyond ACCase inhibition, diclofop acid acts as a weak acid protonophore capable of altering transmembrane electric potentials. In electrophysiological studies on root cortical cells at pH 6, 50 µM diclofop acid successfully depolarized the membrane potential. In contrast, 50 µM haloxyfop failed to depolarize the membrane under the same pH conditions [1].
| Evidence Dimension | Membrane potential depolarization at pH 6 |
| Target Compound Data | Depolarization observed at 50 µM |
| Comparator Or Baseline | Haloxyfop (no depolarization at 50 µM, pH 6) |
| Quantified Difference | Active membrane depolarization vs. no effect |
| Conditions | Root cortical cells in nutrient solution at pH 6 |
Establishes diclofop acid as a dual-action biochemical probe for studying both lipid biosynthesis inhibition and pH-dependent transmembrane proton permeability independently of other FOPs.
Procurement of the free acid is critical to avoid precipitation artifacts in aqueous in vitro systems. Diclofop-methyl has extremely low aqueous solubility (approx. 3 mg/L), necessitating organic co-solvents. Diclofop acid (pKa 3.57) readily ionizes at physiological pH (pH > 5.5), achieving orders of magnitude higher functional solubility in aqueous buffers [REFS-3, REFS-4].
| Evidence Dimension | Aqueous solubility at physiological pH |
| Target Compound Data | Highly soluble (>99% ionized at pH > 5.5) |
| Comparator Or Baseline | Diclofop-methyl (~3.0 mg/L) |
| Quantified Difference | Orders of magnitude higher solubility in aqueous buffers |
| Conditions | Aqueous media at pH > 5.5 |
Eliminates the need for high concentrations of DMSO or other organic solvents that can denature sensitive enzymes in biochemical assays.
Because the commercial ester is inactive in vitro, diclofop acid is the mandatory procurement choice for isolated enzyme assays evaluating ACCase inhibition kinetics and screening for target-site resistance mutations in agricultural weed biotypes [1].
Diclofop acid is utilized as a co-crystallization ligand to elucidate the binding mechanics of the carboxyltransferase (CT) domain of ACCase, providing essential structural data for the rational design of novel lipid biosynthesis inhibitors [2].
Due to its unique secondary action as a protonophore, diclofop acid is procured for electrophysiological research to study pH-dependent transmembrane proton permeability and membrane potential depolarization independently of its primary herbicidal mechanism [3].
Irritant